molecular formula C12H17NO2 B2791256 [3-(Oxan-2-yloxy)phenyl]methanamine CAS No. 93071-77-3

[3-(Oxan-2-yloxy)phenyl]methanamine

Cat. No.: B2791256
CAS No.: 93071-77-3
M. Wt: 207.273
InChI Key: AYJTWFSRUHUPGV-UHFFFAOYSA-N
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Description

Overview of Phenolic and Amine Derivatives in Synthetic Design

Phenolic and amine derivatives are fundamental components in the architecture of countless organic molecules, including pharmaceuticals, agrochemicals, and materials. tandfonline.comcnrs.frgoogle.com Phenols, with their hydroxyl group attached to an aromatic ring, are precursors to a vast number of ethers and esters. The amino group, a primary or secondary amine, serves as a key nucleophile and a site for the formation of amides, sulfonamides, and other nitrogen-containing functionalities. chemsoc.org.cngoogle.com The strategic placement of both a phenolic oxygen and an aminomethyl group on a benzene (B151609) ring, as seen in [3-(Oxan-2-yloxy)phenyl]methanamine, provides a bifunctional platform for sequential and regioselective chemical transformations.

Significance of the Tetrahydropyranyl (THP) Protecting Group in Synthetic Strategies

The synthesis of complex molecules often requires the temporary masking of reactive functional groups to prevent unwanted side reactions. The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols and phenols due to its ease of introduction and removal. organic-chemistry.orgnih.gov It is stable to a variety of reaction conditions, including strongly basic media, organometallic reagents, and hydrides. total-synthesis.com The THP ether is formed by the acid-catalyzed reaction of an alcohol or phenol (B47542) with 3,4-dihydro-2H-pyran. total-synthesis.comyoutube.com This protection strategy is crucial in the context of this compound, as it allows for chemical modifications involving the primary amine without affecting the phenolic hydroxyl group. The THP group can be readily removed under acidic conditions to regenerate the parent phenol. total-synthesis.comwikipedia.org

Structural Elucidation and Key Functional Groups

The structure of this compound is characterized by a central benzene ring substituted at the meta-position with a methanamine (-CH₂NH₂) group and an oxan-2-yloxy group. The latter is a tetrahydropyranyl (THP) ether, where the phenolic oxygen is connected to the anomeric carbon of the tetrahydropyran (B127337) ring. wikipedia.org The IUPAC name for tetrahydropyran is oxane. wikipedia.org

Key Functional Groups:

Primary Amine (-NH₂): A nucleophilic and basic center, enabling reactions such as acylation, alkylation, and formation of imines.

Aromatic Ring: Provides a rigid scaffold and can undergo electrophilic aromatic substitution reactions, although the substituents influence its reactivity.

Tetrahydropyranyl (THP) Ether: A protective group for the phenolic hydroxyl, which is stable under various conditions but can be selectively cleaved. organic-chemistry.orgtotal-synthesis.com

FeatureDescription
Core StructureBenzene Ring
Substituent 1Methanamine (-CH₂NH₂)
Substituent 2Oxan-2-yloxy (THP ether)
Key Functional GroupsPrimary Amine, Aromatic Ring, THP Ether

Role of this compound as a Strategic Synthetic Intermediate

The utility of this compound lies in its capacity to serve as a versatile building block in organic synthesis. The presence of two distinct functional groups, one of which is protected, allows for a stepwise and controlled elaboration of the molecular structure.

For instance, the primary amine can be selectively reacted with an acyl chloride to form an amide. Subsequent deprotection of the THP group under acidic conditions would then reveal the phenolic hydroxyl group. This newly exposed phenol can then undergo further reactions, such as etherification or esterification. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules with defined architectures.

The strategic importance of intermediates like this compound is evident in the synthesis of various targets, including biologically active compounds where the specific arrangement of phenolic and amine functionalities is crucial for their activity. While specific applications are beyond the scope of this article, the fundamental reactivity patterns of this intermediate highlight its potential in diverse synthetic endeavors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(oxan-2-yloxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-9-10-4-3-5-11(8-10)15-12-6-1-2-7-14-12/h3-5,8,12H,1-2,6-7,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJTWFSRUHUPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Oxan 2 Yloxy Phenyl Methanamine and Precursors

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, [3-(Oxan-2-yloxy)phenyl]methanamine, identifies two primary disconnections that simplify the structure into logical precursors.

C-N Bond Disconnection: The most straightforward disconnection is at the benzylic carbon-nitrogen bond. This suggests two main forward synthetic strategies: the reduction of a nitrile or the reductive amination of an aldehyde. This disconnection leads to key intermediates such as 3-(oxan-2-yloxy)benzonitrile or 3-(oxan-2-yloxy)benzaldehyde.

C-O Ether Bond Disconnection: The second key disconnection is at the ether linkage, specifically the bond between the phenolic oxygen and the anomeric carbon of the oxane ring. This bond represents a tetrahydropyranyl (THP) ether, a common protecting group for alcohols and phenols. This disconnection points to 3-hydroxybenzonitrile or 3-hydroxybenzaldehyde (B18108) as the phenolic precursors and 3,4-dihydro-2H-pyran as the protecting group source.

Based on this analysis, a logical synthetic plan involves:

Selection of a suitable phenolic precursor, either 3-hydroxybenzaldehyde or 3-hydroxybenzonitrile.

Protection of the phenolic hydroxyl group as a THP ether.

Conversion of the aldehyde or nitrile group into the desired methanamine moiety.

Synthesis of the Phenolic Precursor

The synthesis begins with an appropriately substituted aromatic ring, typically a phenol (B47542) bearing a functional group that will ultimately be converted into the methanamine.

The protection of the phenolic hydroxyl group is crucial to prevent its interference in subsequent reactions, particularly those involving strong reducing agents or organometallic reagents. The tetrahydropyranyl (THP) ether is an ideal choice due to its stability under a variety of conditions (e.g., reduction with hydrides) and its ease of installation and removal.

The formation of the THP ether is typically achieved by the acid-catalyzed addition of the phenol to 3,4-dihydro-2H-pyran (DHP).

Reaction: 3-hydroxybenzonitrile or 3-hydroxybenzaldehyde is reacted with DHP.

Catalyst: A catalytic amount of a Brønsted or Lewis acid is required. Common catalysts include p-toluenesulfonic acid (PTSA), pyridinium (B92312) p-toluenesulfonate (PPTS), or a strong acid resin.

Solvent: The reaction is usually performed in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) at room temperature.

This reaction proceeds efficiently to yield the O-alkylated products, 3-(oxan-2-yloxy)benzonitrile or 3-(oxan-2-yloxy)benzaldehyde, respectively.

The starting materials, 3-hydroxybenzaldehyde and 3-hydroxybenzonitrile, are commercially available but can also be synthesized through various established methods for the selective functionalization of aromatic rings. For instance, 3-hydroxybenzonitrile can be prepared from 3-aminophenol (B1664112) via the Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a cyanide. Benzonitrile and its derivatives are valuable intermediates in the manufacturing of pharmaceuticals, dyes, and agrochemicals medcraveonline.com.

Introduction of the Methanamine Moiety

The final and critical step of the synthesis is the conversion of the nitrile or aldehyde group into the primary amine functionality of the methanamine group.

When the precursor is 3-(oxan-2-yloxy)benzaldehyde, the methanamine can be formed via reductive amination. This one-pot reaction involves the condensation of the aldehyde with an ammonia (B1221849) source to form an imine intermediate, which is then reduced in situ to the desired primary amine.

Several reducing agents are suitable for this transformation, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective option that tolerates a wide range of functional groups harvard.eduorganic-chemistry.org.

ReagentAmmonia SourceSolventKey Features
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Ammonium acetate, Ammonia in MeOH1,2-Dichloroethane (DCE), THFMild and selective; tolerates acid-sensitive groups; does not reduce aldehydes or ketones under neutral conditions organic-chemistry.orgorganic-chemistry.org.
Sodium Cyanoborohydride (NaBH₃CN)Ammonium acetateMethanol (MeOH)Effective at controlled pH (6-7); selectively reduces imines in the presence of carbonyls masterorganicchemistry.com. Highly toxic.
Catalytic HydrogenationAmmonia, H₂Ethanol (B145695), MethanolUtilizes a metal catalyst (e.g., Raney Nickel, Palladium on Carbon); can be performed under pressure.

The direct reductive amination of aldehydes is a powerful method for synthesizing primary, secondary, and tertiary amines harvard.edu.

If the synthesis proceeds through the 3-(oxan-2-yloxy)benzonitrile intermediate, the methanamine is generated by the reduction of the nitrile group. This transformation requires more potent reducing agents than reductive amination.

Common methods for nitrile reduction include the use of metal hydrides or catalytic hydrogenation. Lithium aluminum hydride (LAH) is a highly effective, albeit non-selective, reagent for this purpose researchgate.net.

ReagentSolventConditionsKey Features
Lithium Aluminum Hydride (LAH)Tetrahydrofuran (THF), Diethyl etherTypically reflux, followed by aqueous workupHighly reactive and efficient for reducing nitriles to primary amines researchgate.net. Reduces many other functional groups.
Borane (BH₃·THF or BH₃·SMe₂)Tetrahydrofuran (THF)Room temperature or refluxA strong reducing agent that is generally less reactive than LAH, offering potentially better chemoselectivity.
Catalytic Hydrogenation (H₂)Ethanol, Methanol (often with NH₃)High pressure, elevated temperatureCommon catalysts include Raney Nickel or Rhodium on Alumina. The presence of ammonia can suppress the formation of secondary amine byproducts.

The reduction of nitriles is a fundamental route to primary amines, with various catalysts and reagents available to suit different substrate sensitivities researchgate.net.

Multi-step Amination Sequences

The primary route to this compound involves the reduction of a nitrile precursor, namely 3-(oxan-2-yloxy)benzonitrile. This precursor is readily prepared from commercially available 3-hydroxybenzonitrile. The subsequent conversion of the nitrile group to a primary amine can be achieved through two principal methods: catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitriles to primary amines due to its efficiency and atom economy. This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of high-pressure hydrogen gas. The reaction is generally carried out in a solvent like ethanol or a mixture of immiscible solvents to enhance selectivity and yield. nih.govnih.gov The addition of acidic additives can further suppress the formation of secondary and tertiary amine byproducts. nih.gov

A general reaction scheme is as follows:

Scheme 1: Catalytic Hydrogenation of 3-(Oxan-2-yloxy)benzonitrile

Chemical Reduction with Lithium Aluminium Hydride (LiAlH₄):

An alternative and highly effective laboratory-scale method for the reduction of nitriles is the use of a strong reducing agent like lithium aluminium hydride (LiAlH₄). masterorganicchemistry.com This reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The nitrile is added to a solution of LiAlH₄, and the reaction mixture is stirred, often at room temperature or with gentle heating. The reaction proceeds via the formation of an intermediate imine, which is further reduced to the primary amine. An acidic workup is necessary to quench the reaction and protonate the resulting amine. masterorganicchemistry.comyoutube.com

A general reaction scheme is as follows:

Scheme 2: LiAlH₄ Reduction of 3-(Oxan-2-yloxy)benzonitrile

Formation and Cleavage of the Oxanyl Protecting Group

The oxan-2-yl (commonly known as tetrahydropyranyl or THP) group is a widely used protecting group for alcohols and phenols due to its ease of introduction, stability under a variety of non-acidic conditions, and straightforward removal. organic-chemistry.org

The formation of the oxan-2-yl ether from a phenol, such as 3-hydroxybenzonitrile, is typically achieved by an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). A variety of acidic catalysts can be employed, ranging from strong protic acids to Lewis acids and solid-supported catalysts. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired scale of the reaction.

Commonly used catalysts include:

Protic Acids: p-Toluenesulfonic acid (PTSA) is a classic and effective catalyst for this transformation.

Lewis Acids: Bismuth triflate (Bi(OTf)₃) has been shown to be an efficient catalyst for tetrahydropyranylation under solvent-free conditions. organic-chemistry.org

Heterogeneous Catalysts: Solid-supported acids, such as silica-supported sulfuric acid (H₂SO₄@SiO₂) or zeolites, offer advantages in terms of ease of separation and catalyst recycling. nih.govorganic-chemistry.org

The reaction is typically carried out in an aprotic solvent like dichloromethane (CH₂Cl₂) at room temperature.

Scheme 3: Tetrahydropyranylation of 3-Hydroxybenzonitrile

The removal of the oxan-2-yl protecting group is generally accomplished through acidic hydrolysis. The acetal (B89532) linkage is labile in the presence of acid, regenerating the phenol and producing 5-hydroxypentanal (B1214607) as a byproduct. The conditions for deprotection can be mild, allowing for the selective removal of the THP group in the presence of other sensitive functional groups.

Common deprotection methods include:

Aqueous Acid: Treatment with dilute aqueous solutions of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Organic Acids: Acetic acid in a mixture of THF and water is a common and mild condition for THP ether cleavage.

Lewis Acids: Certain Lewis acids can also catalyze the deprotection. For instance, iron(III) tosylate has been reported as a mild and efficient catalyst for this purpose.

Optimization of Reaction Conditions and Yields

For the tetrahydropyranylation of 3-hydroxybenzonitrile , key parameters to optimize include the choice of catalyst, solvent, and reaction time. The following table summarizes some reported conditions for the tetrahydropyranylation of phenols.

CatalystSolventTemperatureTimeYield (%)
2,4,6-Trichloro nih.govmasterorganicchemistry.comorganic-chemistry.orgtriazineAcetonitrileRoom Temp.20 min>95
Bismuth TriflateSolvent-freeRoom Temp.15-30 min90-98
NH₄HSO₄@SiO₂DichloromethaneRoom Temp.4 h~95

For the reduction of the nitrile group , the choice between catalytic hydrogenation and chemical reduction will depend on the available equipment and scale of the synthesis. The following tables provide representative conditions for both methods.

Catalytic Hydrogenation of Benzonitriles

CatalystSolventPressure (bar)Temperature (°C)Yield (%)
10% Pd/CDichloromethane/Water63085-90
5% Pd/CEthanol/Water--High
Pd/Al₂O₃-1570High

LiAlH₄ Reduction of Nitriles

ReagentSolventTemperatureTimeYield (%)
LiAlH₄Diethyl EtherReflux2-4 hHigh
LiAlH₄THFRoom Temp.1-3 hHigh

Stereochemical Considerations in Synthesis (if applicable)

A significant stereochemical aspect in the synthesis of this compound arises during the tetrahydropyranylation step. The reaction of an achiral phenol, such as 3-hydroxybenzonitrile, with 3,4-dihydro-2H-pyran introduces a new stereocenter at the C2 position of the oxane ring (the anomeric carbon). organic-chemistry.org

As a result, the product of this reaction, 3-(oxan-2-yloxy)benzonitrile, is a racemic mixture of two enantiomers: (R)-2-((3-cyanophenyl)oxy)tetrahydro-2H-pyran and (S)-2-((3-cyanophenyl)oxy)tetrahydro-2H-pyran.

Figure 1: Enantiomers of 3-(Oxan-2-yloxy)benzonitrile

Since the subsequent reduction of the nitrile group does not affect this stereocenter, the final product, this compound, will also be obtained as a racemic mixture of its (R) and (S) enantiomers. If a single enantiomer of the final product is desired, a chiral separation method, such as chiral chromatography, would be necessary, or a stereoselective synthesis of the tetrahydropyranyl ether would need to be employed. However, for many applications, the racemic mixture is sufficient. It is important to note that if the starting alcohol or phenol already contains a stereocenter, the tetrahydropyranylation will result in a mixture of diastereomers. organic-chemistry.org

Reactivity and Chemical Transformations of 3 Oxan 2 Yloxy Phenyl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group is a key reactive site in [3-(Oxan-2-yloxy)phenyl]methanamine, participating in a variety of nucleophilic reactions.

Acylation and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. The formation of amides and sulfonamides can be a strategy to protect the amine group or to introduce new functionalities into the molecule. google.com

Table 1: Examples of Acylation and Sulfonylation Reactions

Reactant 1Reactant 2Product Type
This compoundAcetyl chlorideN-{[3-(Oxan-2-yloxy)phenyl]methyl}acetamide
This compoundBenzenesulfonyl chlorideN-{[3-(Oxan-2-yloxy)phenyl]methyl}benzenesulfonamide

Alkylation and Reductive Alkylation Processes

The nitrogen atom of the primary amine can be alkylated by reaction with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. A more controlled method for introducing alkyl groups is reductive amination. nottingham.ac.uk This process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine using a reducing agent such as sodium borohydride. nottingham.ac.uk

Formation of Imines and Derivatives

This compound can react with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. organic-chemistry.org This reaction is often catalyzed by an acid and involves the removal of water. organic-chemistry.org The formation of imines is a reversible process, and the resulting C=N double bond can be subsequently reduced to an amine or be involved in other chemical transformations. organic-chemistry.org The use of specific catalysts, such as tris(2,2,2-trifluoroethyl)borate, can facilitate imine formation under mild conditions. organic-chemistry.org

Condensation Reactions

Beyond simple imine formation, the primary amine can participate in various condensation reactions to form heterocyclic structures. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing rings. These types of reactions are fundamental in the synthesis of a wide array of complex organic molecules. huggingface.co

Reactions Involving the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com

Electrophilic Aromatic Substitution Patterns

The substituents already present on the benzene (B151609) ring, the aminomethyl group (-CH2NH2) and the oxanyloxy group (-O-tetrahydropyran), direct the position of incoming electrophiles. The oxanyloxy group is an ortho-, para-director due to the electron-donating nature of the oxygen atom. The aminomethyl group is also generally considered an ortho-, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur primarily at the positions ortho and para to these activating groups. masterorganicchemistry.comyoutube.com The precise regioselectivity will be influenced by the steric hindrance and the specific reaction conditions employed. nih.gov

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction TypeElectrophilePredicted Major Products
NitrationNO2+[2-Nitro-5-(oxan-2-yloxy)phenyl]methanamine and [4-Nitro-3-(oxan-2-yloxy)phenyl]methanamine
BrominationBr+[2-Bromo-5-(oxan-2-yloxy)phenyl]methanamine and [4-Bromo-3-(oxan-2-yloxy)phenyl]methanamine
SulfonationSO32-(Aminomethyl)-4-(oxan-2-yloxy)benzenesulfonic acid and 4-(Aminomethyl)-2-(oxan-2-yloxy)benzenesulfonic acid

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org The structural components of this compound—specifically the primary amine and the potential for a leaving group on the phenyl ring (if modified)—allow it to be a theoretical substrate in several named reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. iitk.ac.inmt.com For this compound to directly participate as a coupling partner, it would first need to be functionalized with a halide or triflate on the phenyl ring. For instance, a bromo-substituted precursor could undergo a Suzuki-Miyaura coupling with various boronic acids to introduce new aryl or vinyl substituents. ajgreenchem.comnih.gov The general conditions for such a reaction often involve a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a solvent system like 1,4-dioxane/water. ajgreenchem.com

While direct examples involving this compound are not prevalent in the literature, the synthesis of structurally similar biphenyl (B1667301) compounds is well-documented. For example, the coupling of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid with various substituted boronic acids proceeds in good yields under standard Suzuki conditions. ajgreenchem.com This suggests that a halogenated derivative of this compound would likely be a viable substrate for Suzuki-Miyaura coupling, provided the reaction conditions are compatible with the THP ether and the primary amine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Coupling PartnersCatalystBaseSolventTemperature (°C)Yield (%)Reference
1-(4-bromophenyl)cyclopropane-1-carboxylic acid + Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O8078 ajgreenchem.com
4-Bromotoluene + Phenylboronic acidPd(dppf)Cl₂K₂CO₃THF/H₂OReflux~80 researchgate.net
Aryl Halide + Fluorinated Boronic AcidPalladium CatalystK₃PO₄THF/H₂ORefluxGood nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wuxiapptec.com The primary amine of this compound can act as the nucleophile in this reaction, coupling with aryl or heteroaryl halides or triflates to form secondary diarylamines. The reaction is typically catalyzed by a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, with a base to facilitate the coupling. cmu.eduamazonaws.com

The synthesis of unsymmetrical alkyldiarylamines from a primary amine and two different aryl bromides has been demonstrated using a Pd(OAc)₂/(rac)-BINAP catalyst system, highlighting the feasibility of sequential N-arylation of primary amines. cmu.edu This methodology could be applied to this compound to introduce various aryl groups. The choice of ligand is often critical to the success of the Buchwald-Hartwig amination. For instance, in the coupling of a hindered 3-bromo-1H-pyrazolo[3,4-d]pyrimidine with 3-methylmorpholine, RuPhos was identified as the optimal ligand. nih.gov This underscores the importance of optimizing reaction conditions for specific substrates.

Table 2: Typical Conditions for Buchwald-Hartwig Amination
AmineAryl HalideCatalyst/LigandBaseSolventTemperatureYield (%)Reference
Primary AmineAryl BromidePd(OAc)₂ / (rac)-BINAPCs₂CO₃Toluene100°CGood cmu.edu
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ / dpppNaOt-BuTolueneReflux90.7 amazonaws.com
3-Methylmorpholine3-bromo-1H-pyrazolo[3,4-d]pyrimidine derivativeRuPhosKHMDS--- nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, for this compound to be a substrate, it would need to be functionalized with a suitable leaving group on the phenyl ring. A halogenated derivative could then be coupled with a terminal alkyne to introduce an alkynyl moiety. The reaction is generally carried out under mild conditions, often at room temperature, using a base such as an amine. nrochemistry.comscirp.org

The reactivity of the halide in Sonogashira coupling generally follows the trend I > OTf > Br > Cl. nrochemistry.com A common catalytic system involves Pd(PPh₃)₂Cl₂ and CuI with an amine base like diisopropylamine (B44863) in a solvent such as THF. nrochemistry.com The Sonogashira reaction is widely used in the synthesis of complex molecules due to its tolerance of a wide range of functional groups. wikipedia.org

Table 3: General Conditions for Sonogashira Coupling
Aryl HalideAlkyneCatalyst SystemBaseSolventTemperatureYield (%)Reference
Generic Aryl HalideTerminal AlkynePd(PPh₃)₂Cl₂, CuIDiisopropylamineTHFRoom Temp.89 nrochemistry.com
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂, PPh₃, CuIEt₃NDMF100°C98 scirp.org

Transformations of the Oxan-2-yloxy Group

The oxan-2-yloxy group, also known as the tetrahydropyranyl (THP) ether, is a common protecting group for alcohols and phenols due to its stability under a variety of conditions and its susceptibility to selective removal.

Stability under Various Reaction Conditions

The THP ether linkage in this compound is generally stable under neutral and basic conditions. This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protecting group. For example, it is stable to many organometallic reagents (like Grignard and organolithium reagents), and various reducing and oxidizing agents.

The stability of the THP group is a key consideration when planning multi-step syntheses. The conditions for the aforementioned metal-catalyzed cross-coupling reactions, particularly the bases used (e.g., carbonates, phosphates, alkoxides), are generally compatible with the THP ether, allowing it to remain intact during C-C or C-N bond formation.

Selective Cleavage for Further Functionalization

The selective cleavage of the THP ether to reveal the parent phenol (B47542) is a crucial step for further functionalization or to yield the final target molecule. This deprotection is typically achieved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free phenol.

A variety of reagents and conditions can be employed for the deprotection of THP ethers, allowing for selectivity in the presence of other functional groups.

Table 4: Reagents for Selective Cleavage of THP Ethers
ReagentSolventConditionsCommentsReference
Acetic AcidTHF/WaterRoom Temp.Mild, common method-
p-Toluenesulfonic acid (PPTS)Ethanol (B145695)RefluxMildly acidic, selective-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)MethanolRoom Temp.Mild, efficient, high yields-
Lithium chloride (LiCl)DMSO/Water90°CMild, non-acidic conditions-
Zinc chloride (ZnCl₂)AcetonitrileRoom Temp.In the presence of acid chlorides, can lead to esters-

Applications in Advanced Organic Synthesis As a Building Block

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The benzylamine (B48309) functionality of [3-(Oxan-2-yloxy)phenyl]methanamine serves as a key handle for the assembly of various heterocyclic cores.

Quinolines and isoquinolines are prominent bicyclic aromatic heterocycles found in numerous natural products and synthetic drugs with a broad spectrum of biological activities. Several synthetic strategies can be envisioned for the synthesis of quinoline (B57606) and isoquinoline (B145761) derivatives using this compound.

For instance, the Friedländer annulation, a classic method for quinoline synthesis, could potentially be adapted. While this typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, modifications utilizing benzylamine derivatives have been reported. organic-chemistry.org More contemporary approaches, such as transition metal-catalyzed C-H activation and annulation reactions, offer a more direct route. For example, rhodium- and ruthenium-catalyzed reactions of benzylamines with alkynes or other coupling partners have proven effective for the synthesis of substituted isoquinolines. acs.orgorganic-chemistry.orgresearchgate.net A palladium-catalyzed one-pot approach for the synthesis of 3-methylisoquinolines from benzylamines and allyl acetate (B1210297) has also been developed, which could be applicable to this compound. acs.org

The Pomeranz–Fritsch reaction and its modifications represent a viable pathway to isoquinolines starting from benzylamines and a glyoxal (B1671930) acetal (B89532). organicreactions.orgwikipedia.org This method allows for the preparation of isoquinolines with substitution patterns that may be difficult to achieve through other means. organicreactions.org The use of benzylamine as a nucleophilic catalyst in the on-water synthesis of 2-substituted quinolines from 2-aminochalcones further highlights the versatility of this functional group in quinoline synthesis. organic-chemistry.orgacs.org

Table 1: Potential Methods for Quinoline and Isoquinoline Synthesis

Method Reactants Catalyst/Conditions Potential Product
Modified Friedländer Annulation This compound, α-Methylene carbonyl compound Acid or base catalysis Substituted quinoline
Transition-Metal Catalyzed C-H Annulation This compound, Alkyne Rh(III) or Ru(II) catalyst Substituted isoquinoline
Pomeranz-Fritsch Reaction This compound, Glyoxal acetal Acid catalysis Substituted isoquinoline

Imidazole (B134444) and pyrimidine (B1678525) rings are core components of many biologically active molecules, including nucleic acids and numerous pharmaceuticals. mdpi.comrsc.org The primary amine of this compound can serve as a key nitrogen source for the construction of these five- and six-membered heterocycles.

The synthesis of 2,4,5-trisubstituted imidazoles can be achieved through a transition-metal-free, base-mediated deaminative coupling of benzylamines with nitriles. rsc.orgsci-hub.seelsevierpure.com This one-step process offers a practical route to valuable imidazole derivatives from readily available starting materials. rsc.orgsci-hub.seelsevierpure.com An electrochemical approach for the synthesis of imidazoles from vinyl azides and benzylamines has also been reported. mdpi.comnih.gov In a different strategy, the reaction of 6-nitro-1,2,4-triazolo[1,5-a]pyrimidines with benzylamine has been shown to produce 1-hydroxyimidazoles. mathnet.ru

For the synthesis of pyrimidine derivatives, benzylamines can be utilized in various condensation reactions. For example, the reaction of an o-aminoester with benzylamine in the presence of triethylorthoformate can yield a pyrazolopyrimidine derivative. nih.gov Furthermore, a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives, which are fused pyrimidine systems, have been synthesized by reacting 2,4-dichloroquinazolines with benzylamines. rsc.org

Table 2: Potential Methods for Imidazole and Pyrimidine Synthesis

Method Reactants Catalyst/Conditions Potential Product
Deaminative Coupling This compound, Nitrile Base (e.g., KOtBu) Trisubstituted imidazole
Electrochemical Synthesis This compound, Vinyl azide Electrochemical cell Substituted imidazole
Condensation This compound, o-Aminoester, Triethylorthoformate Heat Fused pyrimidine derivative

The benzylamine moiety is a versatile precursor for the construction of fused heterocyclic systems through various cyclization strategies. Transition-metal-catalyzed C-H activation and subsequent annulation reactions are particularly powerful in this regard. For instance, Rh(III)-catalyzed C-H cyclization of primary benzylamines with iodonium (B1229267) ylides can lead to the formation of dihydrophenanthridin-1-ones, which are fused polycyclic isoquinoline derivatives. researchgate.net

Iron-catalyzed C(sp³)–H amination–cyclization of benzylamines under aerobic conditions provides an efficient route to fused imidazole ring systems, such as imidazopyridines. thieme-connect.com This method is amenable to gram-scale synthesis and utilizes readily available starting materials. thieme-connect.com The development of such cascade reactions allows for the rapid assembly of complex molecular scaffolds from simple precursors.

Incorporation into Complex Molecular Architectures

Beyond the synthesis of fundamental heterocyclic systems, this compound is a valuable tool for building more intricate molecular architectures, particularly through multi-component reactions and in the generation of diverse chemical libraries.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Benzylamines are frequently employed as the amine component in various MCRs.

The three-component reaction of benzylamines, diethyl phosphite, and triethyl orthoformate can lead to the formation of either N-benzyl aminomethylenebisphosphonic acid or N-benzylaminobenzylphosphonic acid, depending on the reaction conditions. mdpi.com This highlights the ability to direct the outcome of an MCR by tuning the reaction parameters. In another example, an electrochemical oxidative cyclization of hydrazones with benzylamines has been used to synthesize 1,2,4-triazole (B32235) scaffolds. semanticscholar.org

The generation of collections of structurally diverse molecules, or scaffold diversity, is a cornerstone of modern drug discovery. core.ac.uknih.gov Diversity-oriented synthesis (DOS) aims to create libraries of complex and varied molecular scaffolds for biological screening. core.ac.uk The bifunctional nature of this compound makes it an ideal building block for DOS.

The primary amine can be used as a point of diversification by reacting it with a variety of electrophiles, while the protected phenol (B47542) offers a latent site for further functionalization after deprotection. For example, reductive alkylation of dialdehydes with benzylamine has been used in macrocyclization strategies to introduce a handle for further elaboration. core.ac.uk The ability to participate in various cyclization reactions, as discussed previously, allows for the creation of a wide range of core scaffolds. Subsequent deprotection of the THP ether under mild acidic conditions would unveil the phenolic hydroxyl group, which can then be engaged in a new set of reactions (e.g., etherification, esterification, or coupling reactions), thereby exponentially increasing the diversity of the final compound library. acs.orgorganic-chemistry.orgtotal-synthesis.comacs.orgtandfonline.comyoutube.comyoutube.com This two-stage diversification strategy, first centered on the amine and then on the phenol, underscores the significant potential of this compound in generating novel and diverse chemical entities for biological screening. acs.org

Precursor to Natural Product Analogues and Designed Scaffolds

The utility of this compound as a precursor for natural product analogues and designed scaffolds stems from the orthogonal reactivity of its functional groups: the primary amine and the protected phenolic hydroxyl group. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenol, stable under a variety of reaction conditions including those that are strongly basic, involve organometallics, and utilize hydrides. organic-chemistry.org This stability allows for extensive synthetic manipulations involving the aminomethyl group without affecting the protected phenol.

Strategic Application in Synthesis:

In the design of synthetic routes toward complex molecules, the benzylamine portion of the molecule can be readily functionalized. For instance, the primary amine can undergo acylation, alkylation, or be incorporated into heterocyclic structures, which are common motifs in natural products and medicinally relevant scaffolds. nih.gov Following the elaboration of the amine functionality, the THP group can be selectively removed under mild acidic conditions to liberate the phenolic hydroxyl group. organic-chemistry.orgnih.gov This newly deprotected phenol can then participate in a second set of reactions, such as etherification, esterification, or serve as a nucleophile in cyclization reactions to construct more complex architectures.

This stepwise functionalization strategy is a cornerstone of modern organic synthesis, enabling the controlled and directional assembly of intricate molecular frameworks. The ability to unmask a reactive functional group at a late stage in a synthetic sequence is particularly advantageous in the total synthesis of natural products and the development of novel molecular scaffolds for medicinal chemistry. researchgate.net

Potential as a Building Block for Designed Scaffolds:

The meta-substitution pattern of the aromatic ring in this compound provides a specific geometric arrangement of its functional groups. This defined spatial relationship is crucial in the design of molecular scaffolds intended to interact with biological targets such as enzymes or receptors. mdpi.com By utilizing this compound, medicinal chemists can systematically explore the chemical space around a central phenyl ring, attaching diverse substituents to both the amine and the phenol to optimize binding affinity and biological activity.

For example, the aminomethyl group could be used to anchor the molecule to a solid support for combinatorial library synthesis, while the phenolic portion, after deprotection, could be modified to fine-tune pharmacokinetic properties. The inherent bifunctionality of this compound, combined with the reliable chemistry of the THP protecting group, makes it a theoretically attractive, though not yet widely reported, starting material for the generation of novel chemical entities.

Computational and Theoretical Studies on 3 Oxan 2 Yloxy Phenyl Methanamine

Quantum Mechanical (QM) Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. For [3-(Oxan-2-yloxy)phenyl]methanamine, methods like Density Functional Theory (DFT) are particularly useful. The B3LYP hybrid functional, for instance, is a popular choice for calculating the properties and reactions of organic molecules, often providing a good balance between accuracy and computational cost. researchgate.net

The electronic structure of this compound can be characterized by its molecular electrostatic potential (MESP), frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO energy gap. researchgate.net The MESP map would likely show regions of negative potential around the oxygen atoms of the oxane ring and the nitrogen atom of the methanamine group, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, the amine and phenyl protons would exhibit positive potential, highlighting their electrophilic nature.

The HOMO and LUMO are crucial for predicting chemical reactivity. For a molecule like this, the HOMO is expected to be localized on the electron-rich phenyl ring and the lone pairs of the oxygen and nitrogen atoms, while the LUMO would likely be distributed over the aromatic system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability.

Table 1: Calculated Electronic Properties of a Structurally Related Oxane Derivative

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVRepresents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net
Dipole Moment3.2 DA significant dipole moment suggests that the molecule is polar and will have notable intermolecular dipole-dipole interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis

The flexibility of the oxane ring and the rotatable bonds connecting the different moieties of this compound give rise to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool for exploring these different conformations and their relative energies. nih.gov By simulating the motion of the atoms over time, MD can reveal the preferred spatial arrangements of the molecule and the energy barriers between them. nih.gov

Table 2: Conformational Analysis of a Flexible Molecule using MD Simulations

Dihedral AngleMost Populated Range (degrees)Energy Barrier (kcal/mol)
C-O-C-C (oxane ring)50-705-7
O-C-C-N (linker)170-1902-3

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from MD simulations for a molecule with conformational flexibility like this compound.

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory is a versatile tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. researchgate.netmdpi.compku.edu.cnnih.gov For this compound, DFT could be used to investigate a variety of potential reactions, such as those involving the nucleophilic amine group or electrophilic substitution on the aromatic ring.

For example, a DFT study could model the reaction of the methanamine group with an electrophile, mapping out the potential energy surface to identify the most likely reaction pathway and the associated activation energy. researchgate.net Similarly, the influence of the [3-(oxan-2-yloxy)] substituent on the regioselectivity of electrophilic aromatic substitution could be explored. The computational results can provide valuable insights that can help in designing synthetic routes and understanding the molecule's chemical behavior. mdpi.compku.edu.cn

Table 3: Predicted Activation Energies for a Hypothetical Reaction of a Benzylamine (B48309) Derivative

Reaction StepReactant(s)Product(s)Activation Energy (kcal/mol)
Nucleophilic AttackBenzylamine + ElectrophileIntermediate15.2
Proton TransferIntermediateFinal Product5.8

Note: The data in this table is illustrative and demonstrates the kind of information that can be generated from DFT calculations of a reaction mechanism.

Structure-Reactivity Relationships from Computational Models

By combining the insights from QM, MD, and DFT calculations, it is possible to establish structure-reactivity relationships for this compound. mdpi.com For instance, computational models can be used to systematically modify the structure of the molecule and predict how these changes will affect its properties and reactivity.

One could investigate the effect of substituting the phenyl ring with electron-donating or electron-withdrawing groups. mdpi.com An electron-donating group would be expected to increase the electron density on the aromatic ring, making it more susceptible to electrophilic attack. Conversely, an electron-withdrawing group would decrease the ring's reactivity. The conformational preferences of these substituted analogs could also be studied to see how they influence the accessibility of the reactive sites. mdpi.com

Ligand Binding Site Analysis (General Principles, not specific biological targets)

While this article does not focus on specific biological targets, the general principles of how a molecule like this compound might interact with a ligand-binding site can be discussed based on its structural features. The benzylamine motif is a known privileged structure that can be accommodated in the binding sites of various enzymes. nih.gov

The primary amine group is capable of forming strong hydrogen bonds with acceptor groups in a binding pocket. nih.gov Furthermore, if protonated, it can form a salt bridge with a negatively charged amino acid residue, such as aspartate or glutamate. nih.govnih.gov The phenyl ring can engage in hydrophobic interactions or pi-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The oxane ring, with its oxygen atoms, can also participate in hydrogen bonding. nih.gov The conformational flexibility of the molecule would allow it to adapt its shape to fit into a specific binding site. mdpi.com

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete picture of the atomic connectivity and spatial relationships within the molecule can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of [3-(Oxan-2-yloxy)phenyl]methanamine would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the meta-substituted benzene (B151609) ring would typically appear as complex multiplets in the range of δ 6.8-7.3 ppm. The benzylic protons of the methanamine group (-CH₂NH₂) are expected to produce a singlet or a closely coupled multiplet around δ 3.8-4.0 ppm. The primary amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but generally falls within δ 1.5-3.5 ppm. Protons on the oxane (tetrahydropyran) ring would be found in the aliphatic region (δ 1.5-4.0 ppm), with the anomeric proton at the 2-position (O-CH-O) being the most downfield of this group, likely appearing as a multiplet around δ 5.4 ppm due to its unique chemical environment.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The aromatic carbons would generate signals between δ 110-160 ppm, with the carbon atom directly attached to the ether oxygen appearing most downfield in this region. The benzylic carbon of the methanamine group is expected around δ 45-50 ppm. The carbons of the oxane ring would resonate in the aliphatic region, typically between δ 20-70 ppm, with the anomeric carbon (C2) appearing significantly downfield (around δ 98-102 ppm) due to being bonded to two oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Aromatic C-H6.8 - 7.3 (m, 4H)115 - 130
Ar-C-O-~157
Ar-C-CH₂-~140
-CH₂-NH₂~3.9 (s, 2H)~46
-NH₂1.5 - 3.5 (br s, 2H)-
Oxane C2-H (Anomeric)~5.4 (m, 1H)~99
Oxane C6-H~3.6, ~3.9 (m, 2H)~62
Oxane C3, C4, C5-H1.5 - 1.9 (m, 6H)~20, ~25, ~30

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of protons within the oxane ring and to trace the coupling patterns among the protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the ¹H signal at ~3.9 ppm to the ¹³C signal at ~46 ppm, confirming the -CH₂-NH₂ group. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It can provide valuable information about the molecule's preferred conformation, such as the spatial relationship between the oxane ring and the phenyl ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and, by extension, the elemental formula of a compound. nih.govnih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm).

For this compound (C₁₂H₁₇NO), the theoretical monoisotopic mass can be calculated with high precision. Using an electrospray ionization (ESI) source in positive ion mode, the compound would be observed as its protonated molecular ion, [M+H]⁺. HRMS analysis would confirm the elemental composition by matching the experimentally measured mass to the calculated mass.

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₂H₁₈NO⁺192.1383
[M+Na]⁺C₁₂H₁₇NNaO⁺214.1202

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. masterorganicchemistry.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The primary amine (-NH₂) group would be identified by two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the oxane and methanamine groups would be observed just below 3000 cm⁻¹. A strong, characteristic C-O stretching band for the ether linkage would be prominent in the 1050-1250 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary AmineN-H Stretch3300 - 3500 (two bands)Medium
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Aliphatic C-HC-H Stretch2850 - 2960Strong
Aromatic RingC=C Stretch1450 - 1600Medium
EtherC-O Stretch1050 - 1250Strong

X-Ray Crystallography for Solid-State Structure Determination

Should this compound be synthesized as a crystalline solid, single-crystal X-ray crystallography could provide the ultimate, unambiguous determination of its three-dimensional structure. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern.

Successful analysis yields a precise 3D map of electron density within the crystal, allowing for the determination of exact atomic positions, bond lengths, bond angles, and torsional angles. It would also reveal information about intermolecular interactions, such as hydrogen bonding involving the amine group, and the packing arrangement of molecules in the crystal lattice. This method stands as the gold standard for absolute structure confirmation.

Chiral Analysis Techniques (if applicable to enantiopure synthesis)

The this compound molecule is chiral due to the stereocenter at the C2 position of the oxane ring (the anomeric carbon). Standard synthesis would likely produce a racemic mixture (an equal mixture of both enantiomers). If a synthesis were designed to produce a single enantiomer (enantiopure synthesis), chiral analysis techniques would be essential to determine the enantiomeric excess (ee). nih.gov

Common methods for chiral analysis include:

Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers, which can then be quantified. nih.gov

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral capillary column to separate volatile enantiomers.

Polarimetry: This technique measures the rotation of plane-polarized light by a solution of the chiral compound. While it can confirm optical activity, it is less precise for determining enantiomeric excess compared to chromatographic methods. nih.gov

Future Research Directions and Synthetic Innovation

Development of More Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis. For a molecule like [3-(Oxan-2-yloxy)phenyl]methanamine, this involves improving two key transformations: the protection of the phenolic hydroxyl group and the synthesis of the benzylamine (B48309) moiety.

The tetrahydropyranylation of phenols, a standard protection strategy, traditionally uses strong acid catalysts and chlorinated solvents. Future research is focused on implementing greener alternatives. beilstein-journals.orgnih.gov This includes the use of solid-supported, recyclable acid catalysts such as NH₄HSO₄ on silica, which can facilitate near-quantitative conversion of phenols to their tetrahydropyranyl (THP) ethers under milder conditions. beilstein-journals.orgnih.gov The use of environmentally benign ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) further reduces the environmental impact. beilstein-journals.orgnih.gov Another promising avenue is the use of water as a solvent, catalyzed by simple organic bases like triethylamine, which is particularly attractive for its low cost and environmental safety. iosrjournals.org

For the amine synthesis, moving away from stoichiometric metal hydride reagents towards catalytic methods is a key goal. Biocatalysis, employing enzymes like transaminases, imine reductases (IREDs), or reductive aminases (RedAms), offers a highly selective and sustainable alternative to classical chemical methods. mdpi.comacs.orgacsgcipr.org These enzymatic processes operate under mild aqueous conditions, reduce waste, and can provide exquisite stereocontrol when synthesizing chiral derivatives. mdpi.comnih.gov Furthermore, transition-metal-free protocols, such as the aerobic oxidative tandem cyclization of benzylamines in reusable solvents like polyethylene (B3416737) glycol (PEG), highlight the potential for developing highly efficient and affordable green synthetic pathways. rsc.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Methods
TransformationTraditional MethodSustainable AlternativeKey Advantages
Phenol (B47542) Protection (as THP ether)p-Toluenesulfonic acid in Dichloromethane (B109758)Recyclable solid acid (e.g., NH₄HSO₄@SiO₂) in green solvents (e.g., 2-MeTHF). beilstein-journals.orgnih.govCatalyst recyclability, avoidance of hazardous solvents, milder conditions.
Amine Synthesis (from aldehyde/nitrile)LiAlH₄ or H₂/Raney NiBiocatalytic reductive amination using imine reductases or transaminases. mdpi.comacs.orgHigh selectivity, mild aqueous conditions, reduced metal waste, potential for asymmetry.

Exploration of Novel Reactivity Patterns

Innovating beyond established synthetic routes requires exploring novel reactivity of the core structure. A significant area of future research is the direct functionalization of C–H bonds, which offers a more atom-economical approach to creating complex analogues. rsc.org For the benzylamine core, transition metal-catalyzed C–H activation presents a powerful tool. rsc.org For instance, ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines can be used to construct isoquinoline (B145761) structures without the need for an external oxidant. organic-chemistry.org Similarly, cobalt-catalyzed ortho-C-H functionalization provides access to previously elusive dihydroisoquinoline skeletons. nih.gov

The benzylic C(sp³)–H bond is another key target for functionalization. Rhodium(I)-catalyzed imine-directed oxidative [3+2] cycloaddition with maleimides demonstrates a method for activating this bond to form more complex cyclic structures. rsc.org These advanced C–H functionalization strategies could be applied to the this compound scaffold to rapidly generate libraries of novel compounds with diverse substitution patterns.

Asymmetric Synthesis and Stereocontrol

While this compound itself is achiral, the development of methods for its asymmetric derivatization is a key area of innovation. Chiral benzylamines are privileged motifs in many pharmaceuticals. semanticscholar.orgresearchgate.net Future research will leverage modern catalytic asymmetric methods to access enantiomerically pure derivatives.

Nickel-catalyzed asymmetric hydroarylation of enamines and decarboxyarylation of NHP esters are emerging as powerful strategies for producing chiral benzylamines with high enantioselectivity under mild conditions. semanticscholar.orgorganic-chemistry.org These methods tolerate a wide range of functional groups, making them suitable for complex targets. Another approach involves the use of chiral templates, such as those derived from pinanone, which can direct the alkylation of benzylamine-derived ketimines to achieve excellent optical purity. tandfonline.com

Furthermore, direct asymmetric functionalization of the benzylic C-H bond is a frontier in the field. Chiral pyridoxal-catalyzed asymmetric addition of unprotected benzylamines to aldehydes represents a straightforward method for synthesizing chiral β-amino alcohols with high diastereoselectivity and enantioselectivity. researchgate.net For creating adjacent stereocenters, the stereoselective allylation of imine derivatives (or their surrogates like acyl hydrazones) using allylboronic acids offers precise control, with the potential to generate specific syn or anti products based on the reaction design. acs.orgorganic-chemistry.orgdiva-portal.orgdiva-portal.orgnih.gov

Integration into Flow Chemistry and Automated Synthesis

The translation of synthetic routes from batch to continuous flow processing is a major trend in modern chemistry, offering improved safety, efficiency, and scalability. cinz.nzrsc.orgnih.gov The synthesis of amines and their derivatives is well-suited to flow chemistry, which allows for precise control over reaction parameters and the safe handling of hazardous intermediates. rsc.orgnih.gov

Future work will focus on developing telescoped, multi-step flow syntheses where the this compound core is synthesized and functionalized in a continuous sequence without isolating intermediates. This can be coupled with in-line purification and analysis. rsc.org For example, a flow process could be designed for the Rh-catalyzed C–H alkylation of a picolinamide-protected benzylamine with an alkene, demonstrating an advantage over batch processing. rsc.org

Automated synthesis platforms, which combine robotics with reaction planning software, will further accelerate the discovery of new derivatives. wikipedia.org These systems can perform high-throughput screening of reaction conditions and synthesize libraries of analogues for biological testing, integrating modular synthesis with automated purification. nih.govnih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Amine Synthesis
ParameterBatch ProcessingFlow ChemistryAdvantage of Flow
Heat TransferLimited by surface area-to-volume ratioExcellent due to high surface area-to-volume ratio in microreactors. cinz.nzImproved safety and control over exothermic reactions.
Reaction TimeOften long, includes heating/cooling cyclesSignificantly reduced due to efficient mixing and heat transfer. rsc.orgHigher throughput and productivity.
ScalabilityChallenging, often requires re-optimizationStraightforward by running the system for a longer duration ("scaling out"). rsc.orgFaster transition from lab to pilot scale.
SafetyLarger volumes of hazardous materialsSmall reaction volumes at any given time, enclosed system. cinz.nzReduced risk of accidents and exposure.

Design of Next-Generation Molecular Scaffolds Utilizing the Core Structure

The this compound structure serves as a valuable starting point for the design of new molecular scaffolds for medicinal chemistry and materials science. acs.orgresearchgate.netresearchgate.net Its utility lies in the ability to act as a versatile hub for introducing diverse functional groups in a controlled three-dimensional arrangement. mdpi.comunifi.it

Future research will focus on using this core to build libraries of compounds based on "privileged structures"—molecular frameworks that are capable of binding to multiple biological targets. unife.it The benzylamine motif itself is found in numerous bioactive compounds and can be modified to target specific receptors, such as adenosine (B11128) receptors. acs.orgnih.gov

Innovation in this area includes the concept of bioisosteric replacement, where parts of the molecule are swapped for groups with similar physical or electronic properties to improve drug-like characteristics. For example, the phenyl ring could be replaced by a bicyclo[1.1.1]pentane (BCP) group, an emerging rigid spacer that can enhance properties like solubility and metabolic stability. nih.gov By applying modern synthetic reactions to this versatile core, next-generation scaffolds can be developed for a wide range of applications, from new therapeutics to advanced materials. unife.itucl.ac.uk

Q & A

Basic Questions

Q. What are the key synthetic routes for [3-(Oxan-2-yloxy)phenyl]methanamine, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves coupling oxane derivatives with substituted phenylmethanamine precursors. For example, nucleophilic substitution between 3-hydroxyphenylmethanamine and oxolane-activated leaving groups (e.g., tosylates) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Reductive amination using NaBH₃CN or other reducing agents can also introduce the methanamine group post-oxane attachment . Microwave-assisted synthesis may reduce reaction times and improve purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., oxane ring protons at δ 3.5–4.5 ppm and aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 208.1443 for C₁₂H₁₈NO₂) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store at 4°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do structural modifications (e.g., oxane ring position, substituents) impact the biological activity of this compound?

  • Methodological Answer : Comparative SAR studies show that:

  • Oxane Position : Moving the oxane substituent from the para to meta position (as in [4-(Oxetan-3-yloxy)phenyl]methanamine) alters steric interactions with target enzymes, reducing binding affinity by ~30% .
  • Substituent Effects : Fluorine or methyl groups on the phenyl ring enhance lipophilicity (logP increase by 0.5–1.0 units), improving blood-brain barrier penetration in neuroactive analogs .
  • Validation : Use molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition IC₅₀) to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported biological data for this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC values varying by 10-fold) may arise from:

  • Assay Conditions : Differences in bacterial strain viability (e.g., Gram-positive vs. Gram-negative) or culture media pH .
  • Purity : Impurities >5% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>98%) and repeat assays with rigorously purified batches .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to confirm significance across replicate experiments .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict oral bioavailability; introduce polar groups (e.g., -OH) to reduce CYP450 metabolism .
  • QSAR Models : Use 3D-QSAR (CoMFA/CoMSIA) to correlate electronic parameters (e.g., Hammett constants) with activity. For example, electron-withdrawing groups on the phenyl ring enhance stability in acidic environments .
  • In Silico Toxicity : Check for hepatotoxicity alerts using ProTox-II before synthesizing new analogs .

Q. What experimental designs mitigate challenges in scaling up this compound synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification and reduce waste .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and ensure consistency at larger scales .

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